An In-depth Technical Guide to (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is a halogenated benzimidazole derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the presence of a bromine atom and a hydroxymethyl group offers strategic points for molecular modification. This guide provides a comprehensive overview of its chemical properties, a detailed, plausible synthesis protocol, and an exploration of its potential applications in drug discovery, grounded in the established reactivity and biological significance of related benzimidazole derivatives.
Chemical Identity and Physicochemical Properties
(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol, also known as (6-bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, is a heterocyclic compound with the molecular formula C₉H₉BrN₂O. Its chemical structure features a benzimidazole core, N-methylated at position 1, brominated at position 6, and substituted with a hydroxymethyl group at position 2.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 958863-32-6 | [CymitQuimica[1]](), [Guidechem[2]]() |
| Molecular Formula | C₉H₉BrN₂O | [Guidechem[2]]() |
| Molecular Weight | 241.09 g/mol | [Guidechem[2]]() |
| Canonical SMILES | CN1C2=C(C=C(Br)C=C2)N=C1CO | [Guidechem[2]]() |
| InChI Key | GUVVIXRQUZWJQY-UHFFFAOYSA-N | [CymitQuimica[1]]() |
| Topological Polar Surface Area | 38.0 Ų | [Guidechem[2]]() |
| Hydrogen Bond Donor Count | 1 | [Guidechem[2]]() |
| Hydrogen Bond Acceptor Count | 2 | [Guidechem[2]]() |
| Rotatable Bond Count | 1 | [Guidechem[2]]() |
Estimated Physicochemical Properties:
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Melting Point: Expected to be a solid at room temperature with a relatively high melting point, likely in the range of 150-200 °C, similar to other substituted benzimidazoles. For instance, 6-bromo-1H-benzimidazole has a melting point of 130-134 °C.
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Boiling Point: A high boiling point is anticipated due to the presence of polar functional groups and the aromatic system.
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Solubility: Likely to have poor solubility in water but should be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.
Proposed Synthesis Protocol
A validated experimental protocol for the synthesis of (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is not explicitly detailed in the available literature. However, a reliable synthetic route can be designed based on well-established methods for the formation of the benzimidazole core, specifically the Phillips-Ladenburg condensation[3]. This proposed two-step synthesis involves the initial formation of the benzimidazole ring followed by the introduction of the hydroxymethyl group.
Step 1: Synthesis of 6-bromo-1-methyl-1H-benzimidazole (Intermediate)
The first step involves the condensation of 4-bromo-N¹-methylbenzene-1,2-diamine with formic acid to construct the benzimidazole ring.
Materials:
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4-bromo-N¹-methylbenzene-1,2-diamine
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Formic acid (88%)
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10% Sodium hydroxide solution
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Decolorizing carbon
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask, combine 4-bromo-N¹-methylbenzene-1,2-diamine (1 equivalent) and formic acid (approximately 3-4 equivalents)[4].
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Heat the reaction mixture under reflux at 100 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and carefully neutralize it with a 10% sodium hydroxide solution until it is slightly alkaline.
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The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
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For purification, recrystallize the crude product from a suitable solvent such as aqueous ethanol.
Step 2: Synthesis of (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol (Final Product)
This step involves the reaction of the intermediate with a suitable one-carbon source that can introduce the hydroxymethyl group. A common method for synthesizing 2-(hydroxymethyl)benzimidazoles is the condensation of the corresponding o-phenylenediamine with glycolic acid[5].
Materials:
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4-bromo-N¹-methylbenzene-1,2-diamine
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Glycolic acid
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Dimethylformamide (DMF)
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Sodium bicarbonate solution
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromo-N¹-methylbenzene-1,2-diamine (1 equivalent) in DMF in a round-bottom flask.
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Add glycolic acid (1.1 equivalents) to the solution.
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Heat the mixture under reflux at 90-100 °C, monitoring the reaction by TLC[5].
-
Upon completion, cool the reaction mixture and dilute it with water.
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Neutralize any remaining acid with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is dictated by its key functional groups: the benzimidazole ring system, the bromine substituent, and the primary alcohol.
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Benzimidazole Core: The benzimidazole ring is aromatic and can undergo electrophilic substitution reactions, although the existing substituents will influence the position of further substitution. The nitrogen atoms can also be involved in coordination with metal ions.
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Bromine Atom: The bromine atom on the benzene ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for drug discovery.
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Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups through nucleophilic substitution after activation (e.g., conversion to a tosylate or a halide).
Illustrative Reaction: Suzuki Coupling
A common and powerful reaction to modify the benzimidazole core is the Suzuki coupling, which pairs the bromo-substituted compound with a boronic acid in the presence of a palladium catalyst.
Potential Applications in Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[6][7]. The unique substitution pattern of (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol makes it a promising candidate for further development in several therapeutic areas.
Anticancer Potential:
Numerous bromo-substituted benzimidazole derivatives have demonstrated significant anticancer activity[1]. The bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins. The hydroxymethyl group can be a key hydrogen bonding partner with biological targets. One hypothetical mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis[8].
The ability to functionalize the molecule at the bromine and hydroxymethyl positions allows for the generation of a focused library of compounds for structure-activity relationship (SAR) studies to optimize potency and selectivity against specific cancer targets.
Safety and Handling
Based on the Safety Data Sheet (SDS) for the closely related compound 6-bromo-1-methyl-1H-benzimidazole, (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol should be handled with care in a well-ventilated area. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.
Conclusion
(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol represents a valuable, yet underexplored, scaffold for the development of novel chemical entities with potential therapeutic applications. Its synthesis is achievable through established benzimidazole formation methodologies. The strategic placement of the bromine and hydroxymethyl functional groups provides a platform for extensive chemical modification, making it an attractive starting point for medicinal chemistry campaigns, particularly in the pursuit of new anticancer agents. Further experimental investigation into its synthesis, physicochemical properties, and biological activity is warranted to fully realize its potential.
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Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2026). ACS Omega. [Link]
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Anticancer activity of new compounds using benzimidazole as a scaffold. (n.d.). PubMed. [Link]
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Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Synthesis of Benzimidazole from o-phenylenediamine. (n.d.). CUTM Courseware. [Link]
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To synthesize Benzimidazole from o-phenylenediamine. (n.d.). CUTM Courseware. [Link]
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Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics. [Link]
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Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. (2025). ResearchGate. [Link]
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Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021). Medicinal Chemistry. [Link]
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. [Link]
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